molecular formula C23H22Cl2N2O4S B3675874 N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3675874
M. Wt: 493.4 g/mol
InChI Key: MKVRVAGFLIZBFO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has two phenyl rings substituted with chlorine and methoxy groups, a methylphenyl group attached to a sulfonyl group, and a glycinamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in condensation or hydrolysis reactions, while the chloro groups could undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O4S/c1-15-4-9-19(10-5-15)32(29,30)27(21-13-18(25)7-6-16(21)2)14-23(28)26-20-12-17(24)8-11-22(20)31-3/h4-13H,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVRVAGFLIZBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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